molecular formula C13H16OS B042047 1-(4,4-Dimethylthiochroman-6-yl)ethanone CAS No. 88579-23-1

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Cat. No. B042047
Key on ui cas rn: 88579-23-1
M. Wt: 220.33 g/mol
InChI Key: DHIVJYNSSSHXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06963002B2

Procedure details

In a 5 L 4-neck round bottom flask, EDC (2 L) was added to the 4,4-dimethylthiochroman from the previous step. The contents were stirred and cooled to a temperature of about −10° C. Aluminum chloride (252 g) was slowly added to the reaction mixture. Acetyl chloride (152.7 g) was added at a temperature ranging from about −10° C. to about −5° C. over about 1.5 hours. After the addition, the reaction mixture was maintained at a temperature ranging from about −5° C. to about 0° C. for about 2 hours. The reaction was monitored by TLC. [If the reaction is incomplete as determined by TLC, bring the reaction mixture to a temperature ranging from about 25° C. to about 35° C. under stirring for about 4 hours.] The reaction mixture was quenched with ice (4.87 kg) and hydrochloric acid (1.63 L), and the reaction mass was stirred for about 30 minutes. EDC (2.5 L) was added to the reaction mass. The layers were separated. The aqueous layer was extracted with MDC (2×2 L). The organic layers were combined and washed with 5% sodium bicarbonate solution (2×2 L) and water (2×2 L) until the pH is about 7. This was followed by a washing with brine (1.5 L). The EDC and MDC layer were distilled out under reduced pressure until the moisture content was less than about 0.1%. There was a residual volume of about 3 L.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
152.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:5][CH2:4][CH2:3]1.[Cl-].[Al+3].[Cl-].[Cl-].[C:17](Cl)(=[O:19])[CH3:18]>C(Cl)CCl>[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:17](=[O:19])[CH3:18])[CH:10]=2)[S:5][CH2:4][CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
252 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
152.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCSC2=CC=CC=C12)C
Name
Quantity
2 L
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at a temperature
WAIT
Type
WAIT
Details
ranging from about −5° C. to about 0° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
ranging from about 25° C. to about 35° C.
STIRRING
Type
STIRRING
Details
under stirring for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
] The reaction mixture was quenched with ice (4.87 kg) and hydrochloric acid (1.63 L)
STIRRING
Type
STIRRING
Details
the reaction mass was stirred for about 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
EDC (2.5 L) was added to the reaction mass
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MDC (2×2 L)
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate solution (2×2 L) and water (2×2 L) until the pH is about 7
DISTILLATION
Type
DISTILLATION
Details
The EDC and MDC layer were distilled out under reduced pressure until the moisture content

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1(CCSC2=CC=C(C=C12)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.